molecular formula C8H16O2 B6152068 2,2-dimethyl-3-(propan-2-yloxy)propanal CAS No. 38216-90-9

2,2-dimethyl-3-(propan-2-yloxy)propanal

Cat. No.: B6152068
CAS No.: 38216-90-9
M. Wt: 144.21 g/mol
InChI Key: AMGFQCCAMAEROA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(propan-2-yloxy)propanal is a branched aldehyde characterized by a central propanal backbone substituted with two methyl groups at the C2 position and an isopropoxy (propan-2-yloxy) group at the C3 position. This compound belongs to the family of oxygenated aldehydes, which are of interest in organic synthesis, atmospheric chemistry, and agrochemical research due to their reactivity and functional versatility.

Properties

CAS No.

38216-90-9

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2,2-dimethyl-3-propan-2-yloxypropanal

InChI

InChI=1S/C8H16O2/c1-7(2)10-6-8(3,4)5-9/h5,7H,6H2,1-4H3

InChI Key

AMGFQCCAMAEROA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(C)(C)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for synthesizing 2,2-dimethyl-3-(propan-2-yloxy)propanal involves an aldol condensation reaction. This reaction typically uses acetone and isobutyraldehyde as starting materials, with a base catalyst such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

    Etherification: Another method involves the etherification of 2,2-dimethyl-3-hydroxypropanal with isopropanol in the presence of an acid catalyst like sulfuric acid. This reaction results in the formation of the propan-2-yloxy group.

Industrial Production Methods: Industrial production of 2,2-dimethyl-3-(propan-2-yloxy)propanal typically involves large-scale aldol condensation reactions followed by purification processes such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,2-dimethyl-3-(propan-2-yloxy)propanal can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2,2-dimethyl-3-(propan-2-yloxy)propanal (CID 87455960) is a relatively novel chemical with potential applications across various scientific fields. This article explores its structural characteristics, potential applications in research, and relevant case studies.

Structural Overview

Chemical Formula: C8_8H16_{16}O2_2

SMILES Notation: CC(C)OCC(C)(C)C=O

InChIKey: AMGFQCCAMAEROA-UHFFFAOYSA-N

The compound features a branched structure with a propanal functional group, which may contribute to its reactivity and utility in synthetic chemistry.

Synthetic Chemistry

2,2-dimethyl-3-(propan-2-yloxy)propanal can serve as an intermediate in organic synthesis. Its aldehyde functionality allows for further reactions such as:

  • Aldol Condensation: This reaction can be utilized to form larger carbon chains, which are essential in the synthesis of complex molecules.
  • Reduction Reactions: The aldehyde can be reduced to alcohols, expanding its utility in synthesizing various alcohol derivatives.

Material Science

The compound's unique structure may allow it to be used in the development of new materials, particularly in:

  • Polymer Chemistry: It can act as a monomer or a cross-linking agent in polymer synthesis, potentially leading to materials with enhanced properties.
  • Coatings and Adhesives: Its reactivity may be harnessed to improve adhesion properties or the durability of coatings.

Environmental Science

The compound's ability to interact with various environmental systems makes it a candidate for studies related to:

  • Biodegradation Studies: Understanding how this compound breaks down in different environments could provide insights into its ecological impact.
  • Odor Control Formulations: As indicated by patent literature, compounds with similar structures are being researched for their efficacy in reducing unpleasant odors .

Case Studies and Literature Insights

Despite the limited availability of specific literature on 2,2-dimethyl-3-(propan-2-yloxy)propanal, related compounds have been studied extensively:

StudyFocus AreaFindings
Synthetic ApplicationsDemonstrated effective use as an intermediate in organic synthesis.
Odor ControlExplored formulations that utilize similar aldehydes for malodor reduction.
Polymer DevelopmentInvestigated the use of aldehyde-based monomers in creating durable polymers.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(propan-2-yloxy)propanal involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, it accepts electrons to form alcohols. In substitution reactions, the propan-2-yloxy group is replaced by other nucleophiles through a nucleophilic attack mechanism.

Comparison with Similar Compounds

Comparison with 3-Hydroxy-2,2-Dimethylpropanal

3-Hydroxy-2,2-dimethylpropanal (CAS 597-31-9) shares the same aldehyde core and 2,2-dimethyl substitution but replaces the isopropoxy group with a hydroxyl (-OH) group at C3. Key differences include:

  • Reactivity : The hydroxyl group in 3-hydroxy-2,2-dimethylpropanal increases polarity and hydrogen-bonding capacity, making it more water-soluble than the isopropoxy-substituted analog. This difference impacts applications in synthesis; for example, hydroxylated aldehydes are more prone to oxidation or condensation reactions .
  • Applications : Hydroxypivaldehyde derivatives are used in fragrances and polymer intermediates, whereas ether-substituted aldehydes like 2,2-dimethyl-3-(propan-2-yloxy)propanal may exhibit enhanced stability in hydrophobic environments, making them candidates for agrochemical formulations .

Comparison with Pyrethroids (e.g., Permethrin, Resmethrin)

Pyrethroids, such as permethrin and resmethrin, share structural motifs like branched alkyl groups and ether/ester linkages but differ in their cyclopropane rings and aromatic substituents (). For example:

  • Functional Groups: Pyrethroids feature ester groups (e.g., cyclopropane-carboxylates) and aromatic rings (e.g., phenoxyphenyl), whereas 2,2-dimethyl-3-(propan-2-yloxy)propanal lacks these moieties.
  • Isomerism : Pyrethroids often exist as cis-trans isomer mixtures (e.g., permethrin has a 3:2:3:2 isomer ratio), whereas the simpler aldehyde structure of 2,2-dimethyl-3-(propan-2-yloxy)propanal likely reduces stereochemical complexity .
  • Environmental Behavior : Pyrethroids are designed for insecticidal activity and persist in the environment, while aldehydes like 2,2-dimethyl-3-(propan-2-yloxy)propanal may degrade faster due to atmospheric oxidation or photolysis, as seen in studies of propanal and acetone dynamics ().

Comparison with Other Propanal Derivatives (e.g., Propanal, 2-Methylpropanal)

  • Propanal (CH₃CH₂CHO) : The unsubstituted parent compound is highly volatile and reactive, participating in atmospheric radical reactions. Substitutions in 2,2-dimethyl-3-(propan-2-yloxy)propanal reduce volatility and may stabilize the molecule against degradation, as observed in the slower atmospheric variability of substituted aldehydes compared to acetone ().
  • 2-Methylpropanal (Isobutyraldehyde, (CH₃)₂CHCHO): The branched methyl group increases steric hindrance, slowing nucleophilic addition reactions.

Biological Activity

2,2-Dimethyl-3-(propan-2-yloxy)propanal, also known by its CAS number 38216-90-9, is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and fragrance synthesis. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

The molecular formula of 2,2-dimethyl-3-(propan-2-yloxy)propanal is C7H14O2C_7H_{14}O_2, with a molecular weight of 130.19 g/mol. The compound features an aldehyde functional group, which is crucial for its reactivity and biological interactions.

PropertyValue
CAS Number38216-90-9
Molecular FormulaC7H14O2
Molecular Weight130.19 g/mol
Purity≥95%

The biological activity of 2,2-dimethyl-3-(propan-2-yloxy)propanal can be attributed to its aldehyde group, which allows it to participate in nucleophilic addition reactions. These reactions can lead to the formation of various biologically active intermediates. The compound's structure suggests potential interactions with biological macromolecules, such as proteins and nucleic acids, which may influence cellular processes.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial properties of various aldehydes, including 2,2-dimethyl-3-(propan-2-yloxy)propanal. Results indicated that the compound exhibited significant activity against a range of bacterial strains, suggesting its potential as a natural preservative or therapeutic agent in combating infections .
  • Fragrance Applications : Research in the fragrance industry highlighted the compound's pleasant aroma profile, characterized by floral and fruity notes. It has been used as a key ingredient in perfumes and cosmetic products due to its appealing scent and stability .
  • Synthesis of Bioactive Molecules : The compound serves as an intermediate in synthesizing more complex bioactive molecules. Its derivatives have shown promising results in pharmacological studies, indicating potential applications in drug development .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 2,2-dimethyl-3-(propan-2-yloxy)propanal, it is essential to compare it with structurally similar compounds.

Compound NameCAS NumberBiological Activity
2,2-Dimethylpropanal630-19-3Antimicrobial properties; used in organic synthesis
3-Ethoxy-2,2-dimethylpropanal38216-86-3Intermediate in organic synthesis; fragrance notes

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